molecular formula C10H9BrN4O2 B14386628 5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide CAS No. 89433-88-5

5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide

Cat. No.: B14386628
CAS No.: 89433-88-5
M. Wt: 297.11 g/mol
InChI Key: JEYBTAHLRAFFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired pyrazole derivative . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Phenyl derivatives with reduced bromine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone

Uniqueness

Compared to similar compounds, 5-Amino-1-(4-bromophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide is unique due to the presence of the hydroxy group, which can influence its reactivity and interactions with biological targets. This functional group may enhance its solubility and bioavailability, making it a valuable compound for various research applications.

Properties

CAS No.

89433-88-5

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

5-amino-1-(4-bromophenyl)-N-hydroxypyrazole-4-carboxamide

InChI

InChI=1S/C10H9BrN4O2/c11-6-1-3-7(4-2-6)15-9(12)8(5-13-15)10(16)14-17/h1-5,17H,12H2,(H,14,16)

InChI Key

JEYBTAHLRAFFTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.